4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Schiff Base: The reaction between aniline and benzaldehyde forms the Schiff base, 4-[(E)-(phenylimino)methyl]phenyl.
Esterification: The Schiff base is then reacted with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The Schiff base structure allows for interactions with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(phenylimino)methyl]phenyl 2,4-dinitrobenzoate
- 4-[(E)-(phenylimino)methyl]phenyl 3,5-dichlorobenzoate
Uniqueness
4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate is unique due to the presence of both nitro groups and the Schiff base structure, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H13N3O6 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
[4-(phenyliminomethyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H13N3O6/c24-20(15-10-17(22(25)26)12-18(11-15)23(27)28)29-19-8-6-14(7-9-19)13-21-16-4-2-1-3-5-16/h1-13H |
InChI Key |
NXQGRCDUUKGMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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